1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride
Description
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a dihydrochloride salt form. Its molecular formula is C₇H₁₄Cl₂F₂N₂, and it features a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a 2,2-difluoroethyl moiety.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXRNEHEWMKGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with difluoroethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction will produce the corresponding amine.
Scientific Research Applications
Biological Activities
Research indicates that 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride exhibits promising biological activities. It is primarily studied for its interactions with specific receptors or enzymes involved in various physiological processes.
Potential Applications:
- Medicinal Chemistry :
- Neuropharmacology :
- Agrochemicals :
Several studies highlight the effectiveness of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in various applications:
- Estrogen Receptor Targeting :
- Cholinesterase Inhibition :
- Agrochemical Development :
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Substituents
4,4-Difluoropiperidine Hydrochloride (CAS 57395-89-8)
- Molecular Formula : C₅H₁₀ClF₂N
- Key Differences: Replaces the 2,2-difluoroethyl group with 4,4-difluorination on the piperidine ring.
- Similarity Score : 0.83 (based on structural and functional group alignment) .
3,3-Difluoropiperidine Hydrochloride (CAS 1779942-70-9)
- Molecular Formula : C₅H₁₀ClF₂N
- Key Differences : Fluorination at the 3,3-positions of the piperidine ring instead of the ethyl side chain. The absence of the amine group at position 3 alters its interaction with biological targets .
1-(2,2,2-Trifluoroethyl)piperidin-3-amine Dihydrochloride (CID 24711865)
Piperidine Derivatives with Varied Amine Substitutions
(R)- and (S)-Piperidin-3-amine Dihydrochloride (CAS 334618-23-4 and 334618-07-4)
- Molecular Formula : C₅H₁₃Cl₂N₂
- Key Differences : Lack the 2,2-difluoroethyl group entirely, retaining only the 3-amine substituent. These enantiomers are simpler scaffolds used to study stereochemical effects on receptor binding .
N-Methylpiperidin-3-amine Hydrochloride (CAS 127294-76-2)
Aromatic and Heterocyclic Analogues
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride (CAS 1211512-12-7)
- Molecular Formula : C₁₃H₁₉Cl₂F₃N₂
- Key Differences: Incorporates a trifluoromethylbenzyl group instead of the difluoroethyl chain.
[3-(2-Piperidin-1-ylethoxy)phenyl]-amine Dihydrochloride (CAS 1401425-43-1)
Comparative Analysis Table
Biological Activity
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a 2,2-difluoroethyl group and an amine group. Its molecular formula is with a molecular weight of approximately 200.66 g/mol. The difluoroethyl substituent enhances the compound's binding affinity to various biological targets, making it a subject of interest in pharmacological studies .
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride interacts with specific molecular targets, primarily enzymes and receptors involved in physiological processes. The presence of the difluoroethyl group is believed to enhance its reactivity and binding capabilities, potentially leading to modulation of enzymatic activity or receptor functions .
Key Mechanisms:
- Enzyme Inhibition : The compound is investigated for its role in inhibiting specific enzymes, which may contribute to therapeutic effects against various diseases.
- Receptor Binding : Studies suggest that it may bind to receptors involved in neurotransmission and other critical biological pathways .
In Vitro Studies
Research indicates that 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride exhibits significant biological activity through various mechanisms. Here are some findings from recent studies:
Case Studies
- Therapeutic Potential : A study explored the use of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride as a potential lead compound for developing treatments targeting p53-deficient tumors. The compound showed promising results in modulating pathways critical for tumor growth .
- Pharmacokinetic Evaluation : Research involving animal models assessed the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its further development as a drug candidate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
